(3E)-N-(3,4-dichlorophenyl)-3-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}butanamide
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Overview
Description
N~1~-(3,4-DICHLOROPHENYL)-3-[(E)-2-(2-HYDROXYBENZOYL)HYDRAZONO]BUTANAMIDE is a synthetic organic compound that belongs to the class of hydrazones These compounds are characterized by the presence of a hydrazone functional group, which is a nitrogen-nitrogen double bond adjacent to a carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3,4-DICHLOROPHENYL)-3-[(E)-2-(2-HYDROXYBENZOYL)HYDRAZONO]BUTANAMIDE typically involves the condensation of 3,4-dichloroaniline with a suitable hydrazone precursor. The reaction is usually carried out in the presence of a catalyst under controlled temperature and pH conditions. The specific steps may include:
Formation of the hydrazone precursor: This involves the reaction of 2-hydroxybenzaldehyde with a hydrazine derivative to form the hydrazone.
Condensation reaction: The hydrazone precursor is then reacted with 3,4-dichloroaniline in the presence of a catalyst such as acetic acid or hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. Common industrial methods include:
Batch reactors: Where the reactants are mixed and allowed to react over a period of time.
Continuous flow reactors: Where the reactants are continuously fed into the reactor and the product is continuously removed.
Chemical Reactions Analysis
Types of Reactions
N~1~-(3,4-DICHLOROPHENYL)-3-[(E)-2-(2-HYDROXYBENZOYL)HYDRAZONO]BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield corresponding oxides or quinones.
Reduction: May yield amines or alcohols.
Substitution: May yield various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, N1-(3,4-DICHLOROPHENYL)-3-[(E)-2-(2-HYDROXYBENZOYL)HYDRAZONO]BUTANAMIDE is used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine
In medicinal chemistry, the compound may be explored for its potential therapeutic applications. It could serve as a lead compound for the development of new drugs.
Industry
In industrial applications, the compound may be used in the production of specialty chemicals, dyes, or polymers.
Mechanism of Action
The mechanism of action of N1-(3,4-DICHLOROPHENYL)-3-[(E)-2-(2-HYDROXYBENZOYL)HYDRAZONO]BUTANAMIDE involves its interaction with specific molecular targets. These may include:
Enzymes: The compound may inhibit or activate certain enzymes.
Receptors: It may bind to specific receptors, modulating their activity.
Pathways: The compound may influence various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- N~1~-(3,4-DICHLOROPHENYL)-3-[(E)-2-(2-HYDROXYBENZOYL)HYDRAZONO]PROPIONAMIDE
- N~1~-(3,4-DICHLOROPHENYL)-3-[(E)-2-(2-HYDROXYBENZOYL)HYDRAZONO]ACETAMIDE
Uniqueness
N~1~-(3,4-DICHLOROPHENYL)-3-[(E)-2-(2-HYDROXYBENZOYL)HYDRAZONO]BUTANAMIDE is unique due to its specific structural features, such as the presence of the 3,4-dichlorophenyl group and the hydrazone linkage. These features may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C17H15Cl2N3O3 |
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Molecular Weight |
380.2 g/mol |
IUPAC Name |
N-[(E)-[4-(3,4-dichloroanilino)-4-oxobutan-2-ylidene]amino]-2-hydroxybenzamide |
InChI |
InChI=1S/C17H15Cl2N3O3/c1-10(21-22-17(25)12-4-2-3-5-15(12)23)8-16(24)20-11-6-7-13(18)14(19)9-11/h2-7,9,23H,8H2,1H3,(H,20,24)(H,22,25)/b21-10+ |
InChI Key |
DYDHFHMHADICPM-UFFVCSGVSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=CC=C1O)/CC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Canonical SMILES |
CC(=NNC(=O)C1=CC=CC=C1O)CC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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